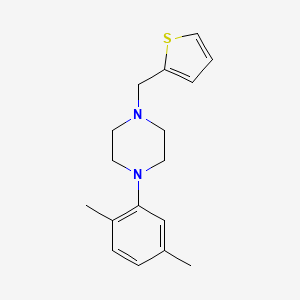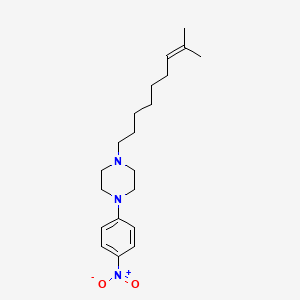![molecular formula C13H19NOS B4970894 1-[(5-propyl-3-thienyl)carbonyl]piperidine](/img/structure/B4970894.png)
1-[(5-propyl-3-thienyl)carbonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-propyl-3-thienyl)carbonyl]piperidine, also known as PPTP, is a synthetic compound that has been extensively studied for its potential use in scientific research. PPTP is a piperidine derivative that is used as a tool compound to investigate the function of certain proteins in the body.
Mécanisme D'action
1-[(5-propyl-3-thienyl)carbonyl]piperidine selectively inhibits the activity of PKCε by binding to the enzyme's regulatory domain. This binding prevents the enzyme from being activated by other signaling molecules, thereby reducing its activity. PKCε is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of PKCε, this compound can modulate these processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to reduce the development of heart failure in animal models. Additionally, this compound has been shown to reduce the incidence of arrhythmias in animal models of cardiac ischemia.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(5-propyl-3-thienyl)carbonyl]piperidine has several advantages for use in lab experiments. It is a selective inhibitor of PKCε, which allows researchers to investigate the specific role of this enzyme in various cellular processes. This compound is also relatively stable and easy to synthesize, making it a useful tool compound for studying PKCε. However, this compound has some limitations for use in lab experiments. It is relatively hydrophobic, which can limit its solubility in aqueous solutions. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of 1-[(5-propyl-3-thienyl)carbonyl]piperidine. One potential avenue of research is the development of more potent and selective PKCε inhibitors based on the structure of this compound. Another potential direction is the investigation of the role of PKCε in other disease states, such as diabetes and neurodegenerative disorders. Finally, the use of this compound in combination with other compounds may provide new insights into the function of PKCε and other signaling pathways.
Méthodes De Synthèse
The synthesis of 1-[(5-propyl-3-thienyl)carbonyl]piperidine involves the reaction of 3-thiopheneacetic acid with propanoyl chloride to form 5-propyl-3-thienylpropanoic acid. This acid is then converted into the corresponding acid chloride, which is reacted with piperidine to yield this compound. The final product is purified by recrystallization to obtain a white powder.
Applications De Recherche Scientifique
1-[(5-propyl-3-thienyl)carbonyl]piperidine is used in scientific research to investigate the function of certain proteins in the body. It has been shown to selectively inhibit the activity of protein kinase C epsilon (PKCε), which is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has also been used to study the role of PKCε in the regulation of cardiac function and the development of heart failure.
Propriétés
IUPAC Name |
piperidin-1-yl-(5-propylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-2-6-12-9-11(10-16-12)13(15)14-7-4-3-5-8-14/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTDQTFRTHGHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4970819.png)
![3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B4970823.png)
![N-cyclopropyl-2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4970825.png)
![2-[2-(4-ethoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine](/img/structure/B4970840.png)



![2-{4-[(4-fluorobenzyl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4970861.png)
![5-(4-methoxyphenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4970874.png)
![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4970882.png)

![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-ethylpiperazine](/img/structure/B4970895.png)
![3-iodo-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4970907.png)